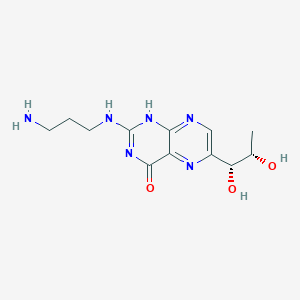
Oncopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oncopterin is found in urine from patients with solid and blood cancers.
Aplicaciones Científicas De Investigación
Chemical Properties of Oncopterin
This compound, chemically known as N2-(3-aminopropyl)biopterin, is a pteridine derivative that exhibits unique biochemical properties. Its structure allows it to function in biological systems, particularly in relation to cancer metabolism and diagnostics.
Biomarker Potential in Cancer Diagnosis
Recent studies have indicated that this compound levels are significantly elevated in the urine of patients with solid tumors and hematological malignancies. For instance, research conducted on urine samples from patients with various cancers revealed:
- Solid Cancers : High concentrations of this compound were found in patients with hepatomas, prostatic cancer, and bladder cancer.
- Blood Cancers : Moderate increases were observed in cases of myelomas, acute myelocytic leukemia, and lymphomas .
This suggests that this compound may serve as a valuable biomarker for early detection and monitoring of certain cancer types.
Case Study 1: Urinary this compound Levels in Cancer Patients
A study analyzed urine samples from cancer patients using high-performance liquid chromatography (HPLC). The findings showed that:
- Healthy Controls : this compound concentrations were low.
- Cancer Patients : Significant increases were noted post-acid hydrolysis, indicating that this compound may exist as an amide form in urine .
These results underscore the compound's potential role as a diagnostic marker.
Case Study 2: this compound as a Tumor Marker
In another investigation focusing on hepatocellular carcinoma (HCC), this compound levels were evaluated alongside alpha-fetoprotein (AFP). The study concluded that this compound could be a more reliable marker in cases where AFP levels are not elevated, thus enhancing diagnostic accuracy for HCC .
Comparative Analysis of this compound with Other Pterins
To contextualize the significance of this compound, it is essential to compare it with other pterins used in clinical settings. The following table summarizes key differences:
| Pterin Type | Source | Clinical Application | This compound Levels |
|---|---|---|---|
| Neopterin | Immune response | Biomarker for infections and inflammation | Moderate increase |
| Biopterin | Neurotransmitter synthesis | Role in neurological disorders | Low levels |
| This compound | Cancer metabolism | Potential biomarker for solid and blood cancers | High levels |
This comparison illustrates this compound's unique position as a potential cancer biomarker.
Future Directions and Research Implications
The promising results surrounding this compound necessitate further investigation into its mechanisms and broader applications. Future research should focus on:
- Large-scale Clinical Trials : To validate this compound's efficacy as a diagnostic tool across diverse populations.
- Mechanistic Studies : To understand how this compound influences tumor metabolism and progression.
- Integration into Diagnostic Protocols : Exploring how this compound can complement existing biomarkers to improve cancer detection rates.
Propiedades
Número CAS |
143460-23-5 |
|---|---|
Fórmula molecular |
C12H18N6O3 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
2-(3-aminopropylamino)-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C12H18N6O3/c1-6(19)9(20)7-5-15-10-8(16-7)11(21)18-12(17-10)14-4-2-3-13/h5-6,9,19-20H,2-4,13H2,1H3,(H2,14,15,17,18,21)/t6-,9-/m0/s1 |
Clave InChI |
BBFMPNKVCFIPPX-RCOVLWMOSA-N |
SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NCCCN)O)O |
SMILES isomérico |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)N=C(N2)NCCCN)O)O |
SMILES canónico |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)NCCCN)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Oncopterin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















